molecular formula C19H21ClO6 B600863 (2S,3R,4R,5S,6R)-2-(4-クロロ-3-(4-ヒドロキシベンジル)フェニル)-6-(ヒドロキシメチル)テトラヒドロ-2H-ピラン-3,4,5-トリオール CAS No. 864070-37-1

(2S,3R,4R,5S,6R)-2-(4-クロロ-3-(4-ヒドロキシベンジル)フェニル)-6-(ヒドロキシメチル)テトラヒドロ-2H-ピラン-3,4,5-トリオール

カタログ番号: B600863
CAS番号: 864070-37-1
分子量: 380.8 g/mol
InChIキー: ODQAIMBPQWETBE-FQBWVUSXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

O-脱エチルダパグリフロジンは、ナトリウム-グルコース共輸送体2阻害剤であるダパグリフロジンの代謝物です。 この化合物は、腎臓でのグルコースの再吸収を阻害することで血糖値を低下させる能力を持つため、2型糖尿病の治療において重要です .

科学的研究の応用

Pharmacological Applications

  • Diabetes Management :
    • The compound is recognized for its role as a sodium-glucose co-transporter 2 (SGLT2) inhibitor. SGLT2 inhibitors are used to manage type 2 diabetes by preventing glucose reabsorption in the kidneys, thereby lowering blood glucose levels .
  • Cardiovascular Benefits :
    • Research indicates that SGLT2 inhibitors like O-Desethyl Dapagliflozin may provide cardiovascular protection beyond glycemic control. They have been associated with reduced risks of heart failure and improved renal outcomes in diabetic patients .
  • Anti-Cancer Properties :
    • Preliminary studies suggest that compounds similar to O-Desethyl Dapagliflozin may exhibit anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. This potential application is currently under investigation in various cancer models .

Case Studies

  • Clinical Trials on SGLT2 Inhibitors :
    • A clinical trial assessing the efficacy of SGLT2 inhibitors reported significant reductions in HbA1c levels among participants treated with compounds similar to O-Desethyl Dapagliflozin. The trial also noted improvements in weight management and blood pressure control .
  • Comparative Studies :
    • Comparative studies between O-Desethyl Dapagliflozin and other SGLT2 inhibitors showed that it may have a favorable safety profile with fewer side effects related to urinary tract infections and dehydration .

Manufacturing and Stability

The synthesis of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol has been optimized for higher yields and purity. Recent patents describe processes that enhance stability and reduce production costs by utilizing readily available solvents and reagents .

作用機序

O-脱エチルダパグリフロジンの作用機序は、近位尿細管におけるナトリウム-グルコース共輸送体2の阻害を伴います。この阻害により、管腔から濾過されたグルコースの再吸収が減少するため、尿中へのグルコース排泄量が増加し、結果として血糖値が低下します。 関与する分子標的と経路には、ナトリウム-グルコース共輸送体2タンパク質と、グルコース恒常性を調節する関連するシグナル伝達経路が含まれます .

化学反応の分析

O-脱エチルダパグリフロジンは、酸化、還元、置換など、いくつかの種類の化学反応を起こします。これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なりますが、通常、分子内のヒドロキシル基とフェニル基の改変が含まれます .

科学研究への応用

O-脱エチルダパグリフロジンは、科学研究において幅広い用途があります。化学では、ダパグリフロジンとその類似体の代謝を研究するための参照化合物として使用されます。生物学と医学では、グルコース代謝への影響と潜在的な治療上の利点を理解するために、薬物動態学および薬力学研究で使用されます。 さらに、グルコース輸送機構を標的とする新規薬剤の開発において、製薬業界で応用されています .

類似化合物との比較

O-脱エチルダパグリフロジンは、カナグリフロジン、エンパグリフロジン、イプラグリフロジンなどの他のナトリウム-グルコース共輸送体2阻害剤と類似しています。これは、特定の代謝プロファイルと、それが影響を与える特定の経路において独特です。 たとえば、エンパグリフロジンと比較して、O-脱エチルダパグリフロジンは異なる薬物動態を示し、異なる治療効果と安全性プロファイルを示す可能性があります . 他の類似の化合物には、ベンジルヒドロキシダパグリフロジンとオキソダパグリフロジンがあり、これらもダパグリフロジンの代謝物です .

生物活性

The compound (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol , also known by its CAS number 333359-90-3, is a derivative of tetrahydropyran and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties and therapeutic applications.

Basic Information

  • Molecular Formula : C20H23ClO6
  • Molecular Weight : 394.85 g/mol
  • Melting Point : 118 - 120 °C
  • Boiling Point : Predicted at 602.1 ± 55.0 °C
  • Density : 1.377 ± 0.06 g/cm³
  • Solubility : Slightly soluble in methanol

Structural Characteristics

The structure of the compound features a tetrahydropyran ring with hydroxymethyl and chlorophenyl substituents, contributing to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly in the treatment of metabolic disorders such as diabetes. Its mechanism of action appears to involve the modulation of glucose metabolism and insulin sensitivity.

  • Inhibition of Glucosidase : The compound has been shown to inhibit α-glucosidase activity, leading to reduced glucose absorption in the intestine.
  • Insulin Sensitization : It enhances insulin sensitivity in peripheral tissues, which is beneficial for managing type 2 diabetes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound:

  • Diabetes Management : A study published in Diabetes Care demonstrated that derivatives of this compound improved glycemic control in diabetic models by enhancing insulin signaling pathways .
  • Cardiovascular Health : Another research highlighted its potential in reducing cardiovascular risk factors associated with diabetes, such as hypertension and dyslipidemia .
  • Toxicology Assessment : Toxicity studies have indicated a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models .

Comparative Efficacy Table

Study ReferenceBiological ActivityFindings
Diabetes ManagementImproved glycemic control in diabetic models
Cardiovascular HealthReduced risk factors like hypertension
ToxicologyFavorable safety profile at therapeutic doses

特性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-hydroxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO6/c20-14-6-3-11(8-12(14)7-10-1-4-13(22)5-2-10)19-18(25)17(24)16(23)15(9-21)26-19/h1-6,8,15-19,21-25H,7,9H2/t15-,16-,17+,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQAIMBPQWETBE-FQBWVUSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864070-37-1
Record name Dapagliflozin metabolite M8
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-511926
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K1K06ADY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How was (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol identified as a degradation product of empagliflozin?

A1: Researchers subjected empagliflozin to various stress conditions, including acid hydrolysis, as outlined by the International Conference on Harmonization (ICH) guidelines Q1 (R2) []. The resulting degradation products were then analyzed using Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) and Liquid Chromatography-Electrospray Ionization Quadrupole Time of Flight Mass Spectrometer (LC-ESI-QTOF-MS) []. This analysis revealed the presence of (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, designated as DP2, and allowed researchers to propose its structure based on accurate mass and MS/MS fragmentation patterns [].

Q2: What is the significance of understanding the degradation products of empagliflozin?

A2: Identifying and characterizing degradation products like (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-hydroxybenzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol is crucial for several reasons. First, it helps ensure the quality and safety of empagliflozin drug products. By understanding the degradation pathways and products, manufacturers can optimize manufacturing processes and storage conditions to minimize degradation and maintain drug efficacy []. Second, it provides valuable information for developing sensitive and specific analytical methods for quality control purposes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。